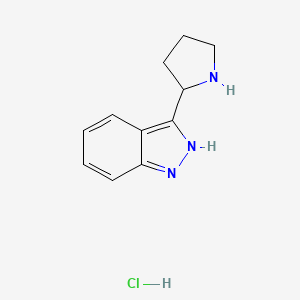

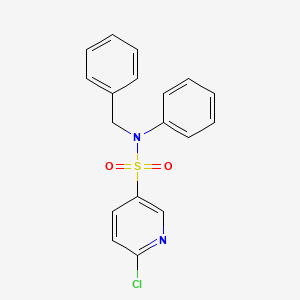

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the development of compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2-ones can be formed through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .科学的研究の応用

Synthesis and Characterization

Research into 3-(Pyrrolidin-2-yl)-1H-indazole derivatives has led to the synthesis of various compounds with potential applications in pharmacology and material science. For instance, a study on the design, synthesis, and characterization of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives revealed their anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Reddy et al., 2015). Additionally, ionic liquid catalyzed synthesis under solvent-free conditions has been explored for the production of 2H-Pyridazino[1,2-a]indazole derivatives, showcasing an environmentally benign approach to compound synthesis (Ding & Guo, 2016).

Anti-proliferative Effects and Kinase Inhibition

The anti-proliferative effects of 3-(pyrrolidin-2-yl)-1H-indazole derivatives on cancer cell lines have been extensively studied. One series of derivatives demonstrated significant potency against various human cancer cell lines, particularly targeting the Aurora A kinase, which plays a crucial role in cell division and cancer progression (Song et al., 2015).

Chemical Sensing and Fluorescence

Research has also focused on the development of chemical sensors using 3-(pyrrolidin-2-yl)-1H-indazole derivatives. For instance, a study on pyrrolidine constrained bipyridyl-dansyl click fluoroionophore demonstrated its application as a selective chemosensor for Al3+ ions, indicating potential uses in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).

Catalysis and Polymerization

The catalytic properties of 3-(pyrrolidin-2-yl)-1H-indazole complexes have been explored for applications in polymerization processes. For example, chromium(III) complexes with bis(azolylcarbonyl)pyridine ligands, derived from 1H-indazole, have been shown to initiate ethylene polymerization, suggesting their utility in industrial polymer production (Hurtado et al., 2011).

作用機序

While the specific mechanism of action for “3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride” is not available, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

将来の方向性

The pyrrolidine scaffold is a promising area of research in drug discovery. Future work could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, further studies could explore the potential of pyrrolidine alkaloids as sources of pharmacologically active lead compounds .

特性

IUPAC Name |

3-pyrrolidin-2-yl-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)11(14-13-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYALACLUHZKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C3C=CC=CC3=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)

![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2730157.png)

![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)

![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)